(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-4-21-20-23(5-2)18(25)14(29-20)11-15(24)22-17-16(19(26)27-6-3)12-9-7-8-10-13(12)28-17/h14H,4-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWWHSYYGVQRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound features a thiazolidinone ring and a tetrahydrobenzo[b]thiophene moiety, which are often associated with pharmacological activities. The presence of an ethylimino group enhances its potential interactions with biological targets.
Molecular Formula: C16H18N3O2S
Molecular Weight: 318.39 g/mol
CAS Number: 302548-85-2
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the thiazolidinone ring through condensation reactions.
- Introduction of the ethylimino group via nucleophilic substitution.
- Finalization through acylation to form the acetamido derivative.
Antimicrobial Activity
Preliminary studies indicate that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective |
Anti-inflammatory Properties
Compounds similar to this compound have been reported to possess anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators .
Anticancer Potential
Research indicates that thiazolidinone derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of this compound suggest it may interact with specific molecular targets involved in cancer progression .
Case Studies
-
Study on Antimicrobial Efficacy:
A study assessed the antimicrobial activity of thiazolidinone derivatives against a panel of pathogens. The results indicated that modifications in the side chains significantly influenced their efficacy against Staphylococcus aureus and Escherichia coli. -
Anti-inflammatory Mechanisms:
Another investigation focused on the anti-inflammatory properties of related compounds, revealing that they could significantly reduce levels of TNF-alpha and IL-6 in vitro.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Structural Differences
- Thiazolidinone Ring Substituents: Target Compound: 3-Ethyl and 2-(ethylimino) groups. EU1794-4 (ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Simpler 2-imino substituent . Compound: Features a 5-(2-chlorobenzylidene) group and a thioxo (S) instead of oxo (O) at position 4, introducing aromaticity and altered electronic properties .
- Core Variations: Compound: Replaces the thiazolidinone with a triazino[5,6-b]indole-thio group, creating a larger heterocyclic system that may reduce solubility but enhance binding to DNA or enzymes . Compound: Contains a 4-hydroxyphenyl group via an ethoxy-oxoethyl chain, enabling hydrogen bonding absent in the target compound .
Table 1: Structural and Functional Comparison
Spectroscopic and Analytical Data
Q & A
Q. What are optimized synthetic routes for (E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
The synthesis can be achieved through a multi-step approach:
- Step 1 : Prepare the thiophene-3-carboxylate core via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes under catalytic piperidine and acetic acid in toluene .
- Step 2 : Introduce the thiazolidinone moiety by reacting the intermediate with ethylimine derivatives under basic conditions. Optimize reaction time (5–6 hours) and temperature (reflux) to achieve yields of 72–94% .
Q. What spectroscopic techniques are recommended for structural confirmation?
Use a combination of:
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretches at ~3300 cm⁻¹) .
- ¹H NMR : Confirm substituent integration and coupling patterns (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.5–2.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M⁺] at m/z 475.0936) .
- Elemental analysis : Cross-check calculated vs. experimental values (e.g., C: 73.39% calc. vs. 73.34% found) .
Q. How should purification be performed post-synthesis?
- Recrystallization : Use ethanol or methanol to remove impurities, as demonstrated for analogous thiophene derivatives .
- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for polar intermediates .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Multi-technique validation : Cross-reference ¹H NMR with ¹³C NMR and DEPT-135 to distinguish overlapping signals.
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures .
- Computational modeling : Compare experimental data with DFT-calculated chemical shifts .
Q. What computational approaches predict the compound’s bioactivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like cyclooxygenase-2 (COX-2) or TNF-α. Validate with free energy calculations (ΔG) and binding pose clustering .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the thiazolidinone ring) with bioactivity data from analogous anti-inflammatory compounds .
Q. What mechanistic insights explain the synthesis of the thiazolidinone moiety?
- Nucleophilic acyl substitution : The ethylimine attacks the carbonyl carbon of the acetamido intermediate, facilitated by base-mediated deprotonation.
- Catalytic role of piperidine : Enhances enolate formation during Knoevenagel condensation, critical for C=C bond formation .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies?
- Modify substituents : Replace the ethyl group on the thiazolidinone with methyl or propyl to study steric effects.
- Introduce bioisosteres : Substitute the tetrahydrobenzo[b]thiophene with indole or benzofuran to assess π-π stacking interactions .
Methodological Notes
- Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity) .
- Safety Protocols : Follow ALADDIN SCIENTIFIC CORPORATION guidelines for handling reactive intermediates (e.g., PPE, fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
